molecular formula C15H15FN2 B11711582 2-(4-fluorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole

2-(4-fluorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole

Cat. No.: B11711582
M. Wt: 242.29 g/mol
InChI Key: JPKQPUBZPREEOA-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a 4-fluorophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole typically involves the condensation of 4-fluoroaniline with 1,3-dimethyl-2,3-dihydro-1H-benzimidazole-2-thione under acidic conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroamphetamine: A psychoactive compound with a similar fluorophenyl group.

    2-(4-fluorophenyl)-6-methyl-3-(pyridin-3-yl)-1H-indole: Another compound with a fluorophenyl group, used in different research contexts.

Uniqueness

2-(4-fluorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Biological Activity

The compound 2-(4-fluorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is a member of the benzimidazole family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a fluorophenyl group and two methyl groups. This structural configuration is significant as it influences the compound's interaction with biological targets.

Table 1: Chemical Structure of this compound

ComponentStructure
Benzimidazole CoreBenzimidazole
4-FluorophenylFluorophenyl
Methyl Groups-CH₃ (two positions)

Anticancer Properties

Recent studies have indicated that benzimidazole derivatives exhibit anticancer activity . For instance, research has shown that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell survival.

Case Study: Anti-Cancer Activity

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC₅₀ Value : 25.72 ± 3.95 μM
  • Mechanism : Induction of apoptosis through modulation of Bcl-2 family proteins.

GABA-A Receptor Modulation

The compound has been explored for its potential as a positive allosteric modulator (PAM) of the GABA-A receptor. This receptor plays a critical role in mediating inhibitory neurotransmission in the brain.

Research Findings

  • Binding Affinity : Structural modifications have been shown to enhance binding affinity to the α1β2γ2 interface of GABA-A receptors.
  • Metabolic Stability : Studies using human liver microsomes indicated that certain derivatives maintain higher metabolic stability compared to traditional drugs like alpidem, suggesting lower hepatotoxicity risks.

Antimicrobial Activity

The compound's antimicrobial efficacy has also been assessed, particularly against methicillin-resistant Staphylococcus aureus (MRSA). While direct antibacterial activity was not observed, it demonstrated significant inhibition of virulence factors in MRSA.

Key Findings

  • Virulence Factor Regulation : Downregulation of genes such as agrA and codY was noted at sub-lethal concentrations.
  • In Vivo Studies : Efficacy was confirmed using Caenorhabditis elegans models infected with MRSA.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications at various positions on the benzimidazole ring can significantly affect potency and selectivity.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Fluorine SubstitutionIncreased binding affinity to GABA-A receptors
Methyl Group PositionEnhanced anticancer properties
Aromatic Ring ModificationsImproved metabolic stability

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-fluorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole, and how do reaction conditions influence yield?

The synthesis typically involves condensation of substituted o-phenylenediamine derivatives with 4-fluorobenzaldehyde under oxidative or acidic conditions. A common approach includes:

  • Step 1 : Reacting 4-fluoro-substituted aldehydes with 1,2-diamines (e.g., N-methyl-o-phenylenediamine) in polar solvents (e.g., ethanol or trifluoroethanol) .
  • Step 2 : Catalytic optimization using agents like trimethylsilyl chloride (TMSCL) or ammonium salts to enhance cyclization efficiency and reduce side reactions .
  • Key variables : Reaction temperature (reflux vs. room temperature), solvent polarity, and catalyst loading significantly impact yield (reported 70–85% in optimized protocols) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3370–3475 cm⁻¹ for benzimidazole rings) .
  • NMR (¹H and ¹³C) : Confirms substitution patterns (e.g., aromatic protons at δ 6.75–7.94 ppm, methyl groups at δ 1.5–2.0 ppm) .
  • HRMS : Validates molecular weight (212.22 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D structure, as demonstrated for related benzimidazoles (e.g., monoclinic P21/c space group with specific lattice parameters) .

Q. What in vitro assays are used to evaluate its pharmacological activities?

  • Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values range: 0.038–14.44 µg/mL compared to BHT standard) .
  • Analgesic activity : Acetic acid-induced writhing inhibition in mice (e.g., 85–90% inhibition at 50 mg/kg) .
  • Anticancer activity : MTT assay for cytotoxicity (e.g., IC₅₀ values against HCT-116 colon cancer cells) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields or impurities in scaled-up production?

  • Catalyst screening : TMSCL or polyphosphoric acid improves cyclization efficiency by reducing reaction time and energy .
  • Solvent engineering : Trifluoroethanol enhances solubility of intermediates, minimizing byproducts .
  • Workflow automation : Continuous flow synthesis reduces batch variability and improves reproducibility .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?

  • Assay standardization : Control variables such as cell line passage number, serum concentration, and DPPH radical stability .
  • Structural analogs : Compare substituent effects (e.g., methyl vs. halogen groups at position 1/3) on activity .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., fluorophenyl groups enhance membrane permeability) .

Q. What computational strategies predict binding interactions between this compound and therapeutic targets?

  • Molecular docking : Uses HIV-1 reverse transcriptase (RT) or hPreP protease crystal structures (PDB IDs: 3H6, others) to model ligand-receptor interactions .
  • Monte Carlo simulations : Calculate binding energies (ΔG) and hydrogen-bond networks (e.g., Lys103 interaction in RT) .
  • QSAR models : Correlate electronic descriptors (e.g., Hammett σ constants) with bioactivity to guide derivative design .

Q. What is the role of the 1,3-dimethyl and 4-fluorophenyl groups in structure-activity relationships (SAR)?

  • 1,3-dimethyl groups : Enhance metabolic stability by blocking oxidative demethylation pathways .
  • 4-fluorophenyl moiety : Increases lipophilicity (logP ~2.8) and target affinity via π-π stacking with aromatic residues (e.g., in RT or Wnt/β-catenin proteins) .
  • SAR evidence : Derivatives lacking these groups show 50–70% reduced activity in cytotoxicity and antioxidant assays .

Q. How can mechanistic studies elucidate its impact on biochemical pathways (e.g., cancer or oxidative stress)?

  • ROS modulation : Measure intracellular ROS levels via fluorescence probes (e.g., DCFH-DA) in treated cells .
  • Pathway inhibition : Western blotting for Wnt/β-catenin or Bcl-2 proteins in triple-negative breast cancer (TNBC) models .
  • Enzyme kinetics : Assess inhibition constants (Ki) against target enzymes (e.g., hPreP protease) using fluorogenic substrates .

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-dimethyl-2H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2/c1-17-13-5-3-4-6-14(13)18(2)15(17)11-7-9-12(16)10-8-11/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKQPUBZPREEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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